molecular formula C7H4BrClN4S B13191153 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine

4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine

Cat. No.: B13191153
M. Wt: 291.56 g/mol
InChI Key: PKKSITCDURCEDL-UHFFFAOYSA-N
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Description

4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a bromothiophene and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated to yield 5-bromothiophene.

    Formation of Triazine Ring: The brominated thiophene is then reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and triazine ring formation processes, utilizing continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, and thioethers.

    Coupling Products: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine has several applications in scientific research:

    Materials Science: Used in the synthesis of conjugated polymers for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

    Organic Electronics: Employed in the development of semiconducting materials for transistors and sensors.

Mechanism of Action

The mechanism of action of 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine depends on its application:

    In Organic Electronics: The compound acts as a building block for conjugated polymers, facilitating charge transport through π-π stacking interactions.

    In Pharmaceuticals: It may interact with biological targets through hydrogen bonding and hydrophobic interactions, depending on the functional groups present in the final compound.

Comparison with Similar Compounds

    2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine: A related compound with multiple bromothiophene substituents.

    5-Bromo-2-chlorothiophene: A simpler analog with only bromine and chlorine substituents on the thiophene ring.

Uniqueness: 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity, making it valuable for specialized applications in materials science and pharmaceuticals.

Properties

Molecular Formula

C7H4BrClN4S

Molecular Weight

291.56 g/mol

IUPAC Name

4-(5-bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H4BrClN4S/c8-4-1-3(2-14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13)

InChI Key

PKKSITCDURCEDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C2=NC(=NC(=N2)Cl)N)Br

Origin of Product

United States

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